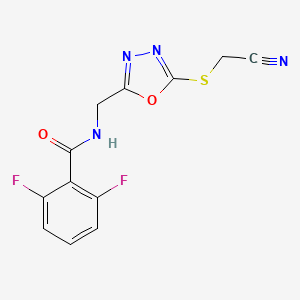
2-(2,3,4-trichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3,4-trichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione is a chemical compound that belongs to the class of benzisothiazole derivatives This compound is characterized by the presence of a trichlorobutyl group attached to a benzisothiazole ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-trichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione typically involves the reaction of 2,3,4-trichlorobutylamine with 1,2-benzisothiazole-1,1,3(2H)-trione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, time, and the choice of solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-(2,3,4-trichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trichlorobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The choice of reagents and reaction conditions depends on the desired transformation and the specific functional groups present in the compound.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzisothiazole compounds.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
作用机制
The mechanism of action of 2-(2,3,4-trichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
2-(2,3,4-trichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione can be compared with other benzisothiazole derivatives to highlight its uniqueness. Similar compounds include:
- 2-(2,3-dichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione
- 2-(2,4-dichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione
- 2-(3,4-dichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The presence of different substituents on the butyl group can significantly influence the properties and behavior of these compounds.
属性
IUPAC Name |
1,1-dioxo-2-(2,3,4-trichlorobutyl)-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl3NO3S/c12-5-8(13)9(14)6-15-11(16)7-3-1-2-4-10(7)19(15,17)18/h1-4,8-9H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRFLYGBNUEZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(C(CCl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2514504.png)
![Ethyl 6-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2514506.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pentyloxy)benzamide](/img/structure/B2514507.png)

![8-(oxane-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2514509.png)

![N-cyclopentyl-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2514513.png)

![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}azetidin-3-amine](/img/structure/B2514516.png)


